molecular formula C7H4N2O2 B066715 1H-Pyrrolo[3,2-c]pyridine-2,3-dione CAS No. 169037-38-1

1H-Pyrrolo[3,2-c]pyridine-2,3-dione

Katalognummer B066715
CAS-Nummer: 169037-38-1
Molekulargewicht: 148.12 g/mol
InChI-Schlüssel: WXBCGJJPRSHDFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[3,2-c]pyridine-2,3-dione is a chemical compound with the linear formula C7H6N2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has been used in the development of colchicine-binding site inhibitors .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[3,2-c]pyridine-2,3-dione derivatives has been reported in various studies . For instance, one study described the synthesis of a new series of 1H-Pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[3,2-c]pyridine-2,3-dione has been analyzed in several studies . One study reported the design of orally bioavailable 1H-Pyrrolo[3,2-c]pyridine inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) .


Chemical Reactions Analysis

1H-Pyrrolo[3,2-c]pyridine-2,3-dione has been involved in various chemical reactions. For example, it has been used as a key intermediate in the synthesis of novel derivatives with various chemical structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrolo[3,2-c]pyridine-2,3-dione have been analyzed in various studies . For instance, one study found that a derivative of 1H-Pyrrolo[3,2-c]pyridine-2,3-dione conformed well to the Lipinski’s rule of five .

Wissenschaftliche Forschungsanwendungen

Analgesic and Sedative Activity

1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have shown potential for analgesic and sedative activity . The analgesic activity of these compounds was confirmed in the “hot plate” test and in the “writhing” test. All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine .

Anticancer Activity

1H-Pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors with potent anticancer activities . Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .

Anti-arthritic Drug Development

Pyrrolo[3,2-c]pyridine derivatives show inhibitory effect against FMS kinase and are promising candidates for anticancer and antiarthritic drug development .

Antileishmanial Efficacy

A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

Involvement in Opioid, Nitrergic, and Adenosynergic Systems

To investigate the possible participation of the opioid, nitrergic, and adenosynergic systems in the analgesic effect of the compounds, mice were pretreated with naloxone (opioid antagonist), caffeine (non-selective A1 and A2A adenosine antagonist), DPCPX (selective A1 antagonist), L-NAME (inhibitor of nitric oxide synthase), or respective vehicle, 15 min before treatment with the compounds .

Inhibition of Tubulin Polymerization

1H-Pyrrolo[3,2-c]pyridine derivatives potently inhibited tubulin polymerization, and immunostaining assays revealed that these compounds remarkably disrupted tubulin microtubule dynamics .

Zukünftige Richtungen

The future directions of research on 1H-Pyrrolo[3,2-c]pyridine-2,3-dione could involve further exploration of its potential therapeutic applications, particularly in the context of cancer treatment . More studies are needed to fully understand its mechanism of action and to optimize its physical and chemical properties for therapeutic use .

Eigenschaften

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c10-6-4-3-8-2-1-5(4)9-7(6)11/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBCGJJPRSHDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443630
Record name 1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169037-38-1
Record name 1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-allyl-5-azaisatin (5.3 mmol), (Ph3P)3RhCl (0.5 mmol) in aqueous toluene is stirred under a nitrogen atmosphere at room temperature overnight. The organic layer is dried (MgSO4) and the solvent is evaporated. The residue is stirred in 1N HCl/MeOH for 15 min after which time the methanol is evaporated and the pH of the water is adjusted to 7. A precipitate is formed and purified by silica gel chromatography (1% MeOH:CHCl3) to obtain the title compound.
Name
N-allyl-5-azaisatin
Quantity
5.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
(Ph3P)3RhCl
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Reactant of Route 2
1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Reactant of Route 3
1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Reactant of Route 4
1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Reactant of Route 5
1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Reactant of Route 6
1H-Pyrrolo[3,2-c]pyridine-2,3-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.